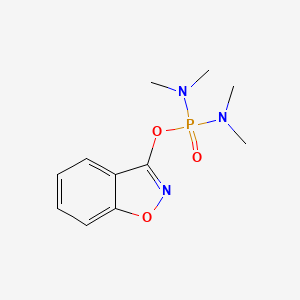
N-Cinnamylpiperidine, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cinnamylpiperidine, (Z)-: (YQL5L18VSV) is a chemical compound with the molecular formula C14H19N and a molecular weight of 201.3074 g/mol . It is an achiral molecule with no defined stereocenters . This compound is known for its unique structure, which includes a piperidine ring attached to a cinnamyl group.
Preparation Methods
The synthesis of N-Cinnamylpiperidine, (Z)- involves the reaction of piperidine with cinnamyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-Cinnamylpiperidine, (Z)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Cinnamylpiperidine, (Z)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Cinnamylpiperidine, (Z)- involves its interaction with molecular targets such as neurotransmitter receptors and ion channels . It can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and physiological responses . The exact molecular pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
N-Cinnamylpiperidine, (Z)- can be compared with other similar compounds, such as:
N-Benzylpiperidine: Similar structure but with a benzyl group instead of a cinnamyl group.
N-Phenethylpiperidine: Contains a phenethyl group instead of a cinnamyl group.
N-Cinnamylmorpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
The uniqueness of N-Cinnamylpiperidine, (Z)- lies in its specific structural features, which confer distinct chemical and biological properties compared to these similar compounds .
Properties
CAS No. |
5844-54-2 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-[(Z)-3-phenylprop-2-enyl]piperidine |
InChI |
InChI=1S/C14H19N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,7-10H,2,5-6,11-13H2/b10-7- |
InChI Key |
ZJNARIDKWBUMOZ-YFHOEESVSA-N |
Isomeric SMILES |
C1CCN(CC1)C/C=C\C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


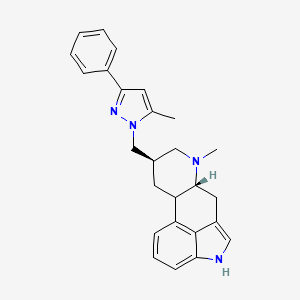
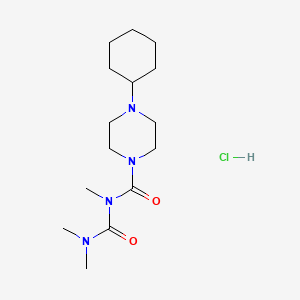
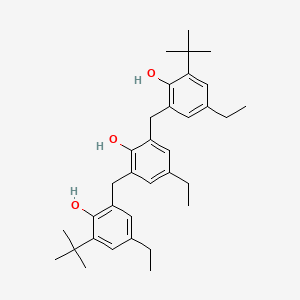
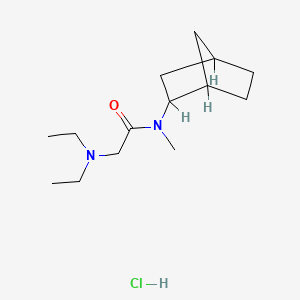
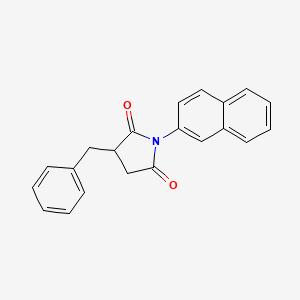
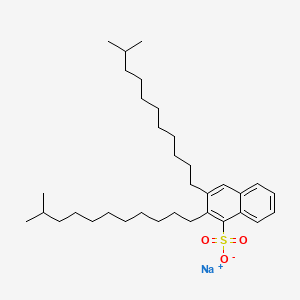

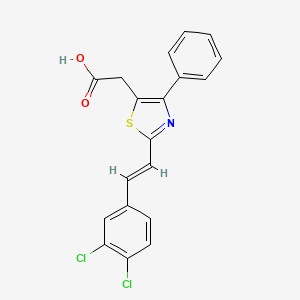
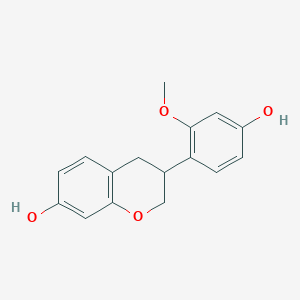

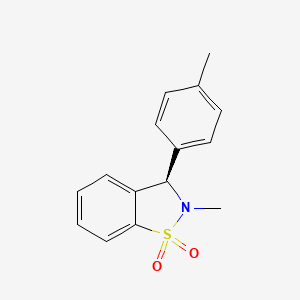
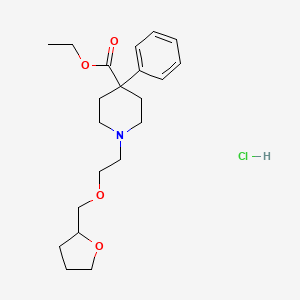
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
